molecular formula C17H14O4 B3957402 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3957402
M. Wt: 282.29 g/mol
InChI Key: WFDFKHSTSZLDJM-UHFFFAOYSA-N
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Description

Significance of the 2H-Chromen-2-one Core as a Versatile Molecular Scaffold

The 2H-chromen-2-one core, a bicyclic system formed by the fusion of a benzene (B151609) ring and an α-pyrone ring, is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its ability to interact with a wide array of biological targets. The planar aromatic system can engage in various non-covalent interactions, such as hydrophobic, π-π, and cation-π interactions, while the oxygen atoms in the lactone ring are capable of forming hydrogen bonds with amino acid residues in enzymes and receptors. researchgate.net This structural versatility allows the coumarin (B35378) scaffold to be a foundational element in the design of new molecules with specific biological functions. researchgate.net Beyond its biological relevance, the coumarin nucleus is also a key component in the development of fluorescent probes and materials for optoelectronic applications, owing to its characteristic fluorescence. youtube.com

Overview of Substituted Chromen-2-one Derivatives in Academic Investigation

The functionalization of the 2H-chromen-2-one core at various positions has led to a vast library of derivatives with diverse and often enhanced properties. researchgate.net Substitutions, particularly at the C3, C4, and C7 positions, have been a major focus of academic research to modulate the biological activity and photophysical properties of these compounds. nih.gov For instance, the introduction of different substituents can influence activities such as antimicrobial, anti-inflammatory, anticoagulant, and anticancer effects. researchgate.net In the realm of materials science, modifications to the coumarin structure are explored to create novel dyes for dye-sensitized solar cells and other advanced applications. chemicalbook.com

Rationale for Dedicated Research on 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

The specific focus on this compound is predicated on the well-established importance of the 7-position in determining the properties of the coumarin scaffold. The parent compound, 7-hydroxycoumarin (also known as umbelliferone), is a key intermediate in the biosynthesis of many natural products and serves as a common starting material for the synthesis of a multitude of derivatives. youtube.com

The introduction of an ether linkage at the 7-position, specifically a benzyloxy group, is a common strategy in medicinal chemistry to enhance biological activity. The benzyloxy moiety can improve the molecule's pharmacokinetic profile and provide additional interaction points with biological targets. rsc.org The further addition of a methoxy (B1213986) group on the benzyl (B1604629) ring, as in the case of a 4-methoxybenzyl group, can further modulate the electronic properties and metabolic stability of the compound. This substituent can influence the molecule's polarity and its ability to form specific interactions, potentially leading to enhanced selectivity or potency for a particular biological target.

The synthesis of 7-O-substituted coumarins is a well-established area of research, with methods like the Williamson ether synthesis being commonly employed. researchgate.net This involves the reaction of 7-hydroxycoumarin with an appropriate benzyl halide, in this case, 4-methoxybenzyl chloride, typically in the presence of a base. The investigation of this compound is therefore a logical progression in the exploration of coumarin derivatives, aiming to fine-tune its properties for potential applications in fields such as medicinal chemistry or materials science.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly available literature, its synthesis and properties can be inferred from studies on closely related analogues.

A plausible synthetic route to this compound is the Williamson ether synthesis. This would involve the deprotonation of 7-hydroxycoumarin with a suitable base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetone (B3395972) or acetonitrile, followed by the addition of 4-methoxybenzyl chloride. The reaction would proceed via an SN2 mechanism to yield the desired ether.

The physicochemical and spectroscopic properties of this compound can be predicted based on data from analogous 7-alkoxy and 7-benzyloxy coumarins. Below is a representative data table compiled from literature values of similar compounds.

PropertyRepresentative Value/CharacteristicSource
Molecular Formula C₁₇H₁₄O₄-
Molecular Weight 282.29 g/mol -
Appearance White to off-white solid beilstein-journals.org
Melting Point Expected to be in the range of other 7-alkoxycoumarins (e.g., 7-ethoxycoumarin: ~85-87 °C)
Solubility Soluble in common organic solvents like chloroform, dichloromethane, and acetone. beilstein-journals.org
¹H NMR (CDCl₃, δ ppm) Signals expected for the coumarin core (H3, H4, H5, H6, H8), the benzylic protons (~5.1 ppm), the aromatic protons of the benzyl group, and the methoxy group (~3.8 ppm). beilstein-journals.org
¹³C NMR (CDCl₃, δ ppm) Resonances for the carbonyl carbon (~161 ppm), other carbons of the coumarin core, the benzylic carbon (~70 ppm), carbons of the benzyl ring, and the methoxy carbon (~55 ppm). beilstein-journals.org
IR (KBr, cm⁻¹) Characteristic peaks for C=O (lactone) stretch (~1720-1740 cm⁻¹), C=C stretch, and C-O (ether) stretch. youtube.com
UV-Vis (CHCl₃, λₘₐₓ) Absorption maximum expected around 320-330 nm, characteristic of the coumarin chromophore. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-14-6-2-12(3-7-14)11-20-15-8-4-13-5-9-17(18)21-16(13)10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDFKHSTSZLDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 4 Methoxybenzyl Oxy 2h Chromen 2 One and Its Analogues

Established Reaction Pathways for 7-Substituted Chromen-2-one Synthesis

The construction of the 2H-chromen-2-one core is achievable through several well-established condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For 7-substituted coumarins, which typically originate from resorcinol (B1680541) or its derivatives, the most common pathways include the Pechmann, Knoevenagel, and Perkin reactions. researchgate.netconnectjournals.com

Pechmann Condensation: This is arguably the most widely used method for coumarin (B35378) synthesis. It involves the acid-catalyzed reaction of a phenol (B47542) with a β-keto ester. jk-sci.com For the synthesis of 7-hydroxycoumarins, resorcinol is condensed with an appropriate β-keto ester, such as ethyl acetoacetate (B1235776) to yield 7-hydroxy-4-methylcoumarin. slideshare.netrsc.org The reaction is versatile, employing a range of acid catalysts from strong mineral acids like H₂SO₄ to solid acid catalysts and Lewis acids. jk-sci.comslideshare.netresearchgate.net

Knoevenagel Condensation: This pathway involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester or cyanoacetic ester, typically catalyzed by a weak base like piperidine. nih.govkjscollege.com To produce 7-hydroxycoumarins, 2,4-dihydroxybenzaldehyde (B120756) serves as the key precursor. acs.orgjst.go.jp

Perkin Reaction: One of the classical methods, the Perkin reaction can also be adapted for coumarin synthesis, typically involving an o-hydroxybenzaldehyde and an acid anhydride. sciensage.inforesearchgate.net

Other Significant Methods: Modern organic synthesis has introduced a variety of other effective methods, including the Wittig reaction, Reformatsky reaction, Claisen rearrangement, and palladium-catalyzed C-H activation/annulation reactions, which offer alternative routes to substituted coumarins. mdpi.comresearchgate.netorganic-chemistry.orgmdpi.comnih.gov

The following table summarizes the primary established pathways for the synthesis of the 7-substituted coumarin scaffold.

Table 1: Key Synthetic Pathways for 7-Substituted Coumarins

Reaction Name Phenolic Precursor Carbon Source Typical Catalyst/Conditions Reference(s)
Pechmann Condensation Resorcinol / Substituted Resorcinol β-Keto ester (e.g., Ethyl acetoacetate) H₂SO₄, FeCl₃, Solid Acids (Zeolites) jk-sci.comslideshare.netresearchgate.net
Knoevenagel Condensation 2,4-Dihydroxybenzaldehyde Active Methylene Compound (e.g., Malonic acid) Piperidine, L-proline nih.govacs.orgjst.go.jp
Perkin Reaction Salicylaldehyde derivative Acetic anhydride Sodium acetate sciensage.inforesearchgate.net
Wittig Reaction Salicylaldehyde derivative Phosphonium ylide Base researchgate.netnih.gov

Targeted Synthetic Routes for 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

The synthesis of this compound is a multi-step process that hinges on the initial formation of a 7-hydroxycoumarin precursor, followed by the introduction of the 4-methoxybenzyl group via an ether linkage.

Precursor Synthesis and Regioselective Functionalization

The most direct precursors for the target molecule are 7-hydroxycoumarins, such as 7-hydroxycoumarin (umbelliferone) or 7-hydroxy-4-methylcoumarin (hymecromone). connectjournals.comresearchgate.net The synthesis of these precursors begins with resorcinol (1,3-dihydroxybenzene).

The regioselectivity of the Pechmann condensation with resorcinol is a critical aspect. The electronic properties of the two hydroxyl groups on the benzene (B151609) ring direct the electrophilic attack to the C4 position (and C2/C6), which is activated by both groups. psu.edu This inherent reactivity ensures that the cyclization predominantly yields the 7-hydroxy substituted coumarin, making it a highly efficient and regioselective process. jk-sci.com For instance, the reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst reliably produces 7-hydroxy-4-methylcoumarin. slideshare.netpsu.edu Similarly, using 2,4-dihydroxybenzaldehyde in a Knoevenagel condensation also provides a regioselective route to the 7-hydroxy scaffold. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. For the initial Pechmann or Knoevenagel condensation, extensive research has focused on catalyst selection, solvent effects, and temperature. researchgate.netnih.gov

The table below illustrates the impact of different catalysts and conditions on the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, a key precursor.

Table 2: Optimization of Precursor Synthesis (7-hydroxy-4-methylcoumarin)

Catalyst Solvent Temperature (°C) Time Yield (%) Reference(s)
H₂SO₄ (conc.) - Room Temp → Heat - 49 slideshare.net
FeCl₃·6H₂O (10 mol%) Ethanol Reflux 1.5 h 98 researchgate.net
Zeolite H-beta Toluene Reflux 24 h ~80 psu.edu
Amberlyst-15 Toluene Reflux 24 h ~80 psu.edu
ZnFe₂O₄ Nanoparticles Solvent-free 80 1 h 98 jsynthchem.com

For the subsequent Williamson ether synthesis, optimization involves the choice of base and solvent. While stronger bases like sodium hydride (NaH) can be used, milder bases such as K₂CO₃ are often sufficient and preferred to avoid potential side reactions. Solvents like acetone (B3395972) and DMF are effective at solvating the reactants. acs.orgnih.gov Refluxing the mixture for a few hours is typically adequate to drive the reaction to completion. nih.gov

Green Chemistry Principles Applied to Chromen-2-one Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of coumarins has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous substances. eurekalert.orgeurekaselect.com

Key green approaches include:

Solvent-Free Reactions : Both Pechmann and Knoevenagel condensations have been successfully performed under solvent-free conditions, significantly reducing chemical waste. jk-sci.comresearchgate.netrsc.org

Alternative Energy Sources : Microwave irradiation and ultrasound have been shown to accelerate reaction rates, shorten reaction times, and often increase product yields compared to conventional heating. rsc.orgkjscollege.comaip.orgresearchgate.net

Reusable Catalysts : The use of solid acid catalysts like zeolites, sulfated zirconia, and functionalized nanoparticles allows for easy separation from the reaction mixture and reuse, improving the economic and environmental profile of the synthesis. rsc.orgpsu.edu

Benign Solvents : The development of syntheses in water or with recyclable media like ionic liquids and deep eutectic solvents represents a significant step towards greener processes. researchgate.netnih.govacs.orgrsc.org

Table 3: Application of Green Chemistry Principles in Coumarin Synthesis

Green Principle Technique/Reagent Advantage(s) Reference(s)
Waste Reduction Solvent-free synthesis Eliminates organic solvent waste, simplifies work-up. jk-sci.comrsc.org
Energy Efficiency Microwave irradiation / Ultrasound Reduces reaction time, lowers energy consumption. rsc.orgkjscollege.comaip.org
Catalysis Solid acids (Zeolites), Nanoparticles Catalyst is easily recovered and reusable. rsc.orgpsu.edujsynthchem.com

Chemo- and Regioselectivity Considerations in Advanced Synthetic Approaches

Selectivity is a cornerstone of efficient organic synthesis, and the preparation of this compound is no exception.

Regioselectivity is the preferential reaction at one position over other possible positions. In the synthesis of the 7-hydroxycoumarin precursor from resorcinol, the reaction is highly regioselective. The directing effects of the two hydroxyl groups strongly activate the C4 position for electrophilic attack during Pechmann or related cyclizations, leading almost exclusively to the 7-hydroxy isomer. mdpi.compsu.edu This inherent electronic bias in the substrate is fundamental to the success of the synthesis. Advanced methods, such as direct C-H functionalization, also grapple with achieving high regioselectivity, as directing groups are often required to guide a catalyst to a specific C-H bond on the coumarin ring. mdpi.comnih.gov

Chemoselectivity is the selective reaction of one functional group in the presence of others. youtube.com This is paramount during the etherification step. The 7-hydroxycoumarin precursor contains multiple potentially reactive sites, including the ester carbonyl group of the lactone and various C-H bonds. The conditions for the Williamson ether synthesis must be chosen to ensure that only the phenolic hydroxyl group reacts. The use of a mild base like K₂CO₃ is a key chemoselective choice, as it is strong enough to deprotonate the acidic phenol but not strong enough to promote undesired reactions at the lactone or other sites. nih.gov This ensures that the 4-methoxybenzyl group is attached exclusively at the C-7 oxygen, leading to the desired product with high fidelity.

Molecular and Mechanistic Elucidation of 7 4 Methoxybenzyl Oxy 2h Chromen 2 One Activity

Exploration of Molecular Interactions with Biological Targets (In Vitro Studies)

In vitro research has been pivotal in mapping the interactions of coumarin (B35378) derivatives with various biological macromolecules, revealing their potential as modulators of enzyme activity and cellular receptors.

The coumarin scaffold is a common feature in many enzyme inhibitors. Studies on derivatives of 7-(benzyloxy)-2H-chromen-2-one demonstrate a range of inhibitory activities against several key enzymes.

Monoamine Oxidase (MAO): A derivative, 3-hydroxy-7-benzyloxy-2H-chromen-2-one, was identified as a potent and selective inhibitor of monoamine oxidase-B (MAO-B) with a half-maximal inhibitory concentration (IC₅₀) of 0.012 μM. mdpi.com This activity was significantly more potent than reference inhibitors like coumarin (IC₅₀ = 2.56 μM) and isatin (B1672199) (IC₅₀ = 3.90 μM). mdpi.com

Carbonic Anhydrase (CA): Coumarin derivatives are known to possess carbonic anhydrase inhibitory properties. nih.gov A series of 6,7-dihydroxy-3-(methylphenyl) chromenone compounds were investigated as inhibitors of human carbonic anhydrase I (hCA-I) and II (hCA-II). nih.gov Furthermore, some sulfonamide-based cyclooxygenase-2 (COX-2) inhibitors, which can have structural similarities to modified coumarins, exhibit potent, nanomolar-level inhibition of CA isoforms II, IX, and XII. researchgate.net This dual activity suggests a complex pharmacological profile for compounds possessing these structural features. researchgate.net

Cytochrome P450 (CYP) Activation: The metabolism of 7-benzyloxy-4-trifluoromethylcoumarin (BFC), a structurally related fluorogenic substrate, is catalyzed primarily by CYP1A2 and CYP3A4 isoforms of the cytochrome P450 system. nih.govcaymanchem.com Kinetic analysis in human liver microsomes showed a mean Michaelis constant (Km) of 8.3 ± 1.3 μM and a maximum velocity (Vmax) of 454 ± 98 pmol/min/mg protein. nih.gov In rat liver microsomes, BFC serves as a probe for CYP1A and CYP2B activity. nih.gov This indicates that the benzyloxy moiety is a substrate for these critical metabolic enzymes.

Table 1: In Vitro Enzyme Inhibition by Coumarin Derivatives This table is interactive. You can sort and filter the data.

Compound Target Enzyme Inhibition/Activity Value Source
3-hydroxy-7-benzyloxy-2H-chromen-2-one MAO-B IC₅₀ = 0.012 μM mdpi.com
Coumarin (Reference) MAO-B IC₅₀ = 2.56 μM mdpi.com
Isatin (Reference) MAO-B IC₅₀ = 3.90 μM mdpi.com
7-benzyloxy-4-trifluoromethylcoumarin (BFC) CYP1A2 / CYP3A4 Km = 8.3 μM nih.gov

The biological effect of a compound is fundamentally linked to its ability to bind to macromolecular targets. Inhibition constants (Kᵢ) and IC₅₀ values from enzyme assays serve as key indicators of this binding affinity. For coumarin derivatives, these values have been determined for several enzyme systems.

Studies on various N-((4-sulfamoylphenyl)carbamothioyl) amides, which are investigated as carbonic anhydrase inhibitors, have shown impressive binding affinities. mdpi.com Many of these compounds displayed Kᵢ values in the low nanomolar range against hCA I (13.3–87.6 nM), hCA II (5.3–384.3 nM), and hCA VII (1.1–13.5 nM), in several cases surpassing the affinity of the standard drug Acetazolamide. mdpi.com Similarly, a derivative, 3-hydroxy-7-benzyloxy-2H-chromen-2-one, demonstrated a high binding affinity to MAO-B, as reflected by its very low IC₅₀ value. mdpi.com

Investigation of Cellular Mechanisms and Pathway Modulation (In Vitro Models)

Cell-based models are essential for understanding how molecular interactions translate into cellular responses. Research on coumarin derivatives has revealed significant effects on inflammation, oxidative stress, and cell proliferation through the modulation of key signaling pathways.

Anti-inflammatory Activity: A derivative, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, was shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com

Antioxidant Activity: Various coumarin derivatives have demonstrated antioxidant properties. pnrjournal.comchemmethod.com In one study, moderate antiradical activity was established for a range of 2H-chromen-2-one derivatives in different assay systems. researchgate.net This included scavenging of the superoxide (B77818) radical anion and demonstrating a prolonged antioxidant effect in a model of long-lasting lipid peroxidation. researchgate.net

Antiproliferative Activity: The cytotoxic potential of coumarin derivatives has been evaluated against multiple human cancer cell lines. A specific triazole derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed potent activity against the AGS human gastric adenocarcinoma cell line with an IC₅₀ of 2.63 ± 0.17 µM. nih.gov Further analysis revealed that this compound induced its antiproliferative effects by arresting the cell cycle in the G2/M phase and by triggering apoptosis. nih.gov

Table 2: Antiproliferative Activity of 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ (µM) Source
AGS Human Gastric Adenocarcinoma 2.63 ± 0.17 nih.gov
MGC-803 Human Gastric Cancer >50 nih.gov
HCT-116 Human Colorectal Carcinoma 21.31 ± 2.11 nih.gov
A-549 Human Lung Carcinoma 11.42 ± 1.03 nih.gov
HepG2 Human Liver Carcinoma 25.56 ± 2.37 nih.gov
HeLa Human Cervical Carcinoma 39.43 ± 3.87 nih.gov

The biological activities of coumarin derivatives are underpinned by their ability to alter gene and protein expression.

In studies of inflammation, related compounds have been shown to decrease the expression of key pro-inflammatory proteins. For example, treatment of RAW264.7 macrophages with coumarin analogues led to a reduction in the protein levels of IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2. mdpi.commdpi.com

In the context of cancer, the induction of G2/M cell cycle arrest and apoptosis by a coumarin-triazole derivative implies modulation of the expression levels of critical regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and caspases. nih.gov Furthermore, transcriptome analysis is a powerful tool for identifying differentially expressed genes under the influence of a compound, revealing broad effects on processes like immune response and antioxidant defense. mdpi.com

The effects of coumarin derivatives on cellular processes are mediated by their influence on complex intracellular signaling networks.

NF-κB Pathway: The anti-inflammatory activity of N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is attributed to its ability to block the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes. mdpi.comnih.gov

MAPK, Akt, and p53-MDM2 Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to cell proliferation and survival. nih.govfrontiersin.org These pathways can converge on the p53 tumor suppressor protein and its primary negative regulator, Murine Double Minute 2 (MDM2). medchemexpress.com For instance, the MAPK pathway can lead to the activation of p90RSK, a kinase that phosphorylates MDM2, promoting the degradation of p53 and thus suppressing apoptosis. nih.gov Conversely, the PI3K/Akt pathway can also activate MDM2, leading to p53 ubiquitination and degradation. researchgate.net The ability of compounds to interfere with the MDM2-p53 interaction is a key strategy in cancer therapy, and the coumarin scaffold is relevant in the design of such inhibitors. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Studies of the 7-[(4-methoxybenzyl)oxy] Moiety

The biological activity of the coumarin scaffold is significantly influenced by the nature and position of its substituents. In the case of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, the 7-benzyloxy portion with a methoxy (B1213986) group is a critical determinant of its pharmacological profile.

Influence of the Methoxy Substituent on Biological Activity

The methoxy group (-OCH3), an electron-donating substituent, plays a pivotal role in modulating the biological activities of coumarin derivatives. Its presence and position on the aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Research indicates that the inclusion of a methoxy group can enhance cytotoxic activity in certain coumarin compounds. rsc.org This enhancement is attributed to the electron-releasing nature of the methoxy group, which can increase the electron density of the coumarin ring system. rsc.org The specific placement of the methoxy group is crucial; for instance, a C-8 methoxy group was found to be important for the antiseizure activity of xanthotoxin, whereas a C-5 methoxy group in bergapten (B1666803) showed no such protective properties. nih.gov In studies on furanocoumarins, the C-5 methoxy group was shown to contribute significantly to reducing histamine (B1213489) release and the secretion of inflammatory cytokines like TNF-α, IL-1β, and IL-4. nih.gov

Furthermore, the position of the methoxy group can influence antioxidant activity. In one study, a methoxy group at the C-8 position of linear furanocoumarins demonstrated the highest activity in a DPPH radical scavenging assay. nih.gov The electron-donating effect of methoxy groups can lead to a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum, a property that can be correlated with its reactivity and potential for interaction with biological macromolecules. nih.gov

Conformational and Electronic Role of the Benzyl (B1604629) Ether Linkage

Electronically, the ether oxygen atom acts as an electron-donating group, influencing the electron density of the coumarin ring. This electronic effect, in conjunction with the methoxy group on the benzyl ring, can modulate the reactivity of the entire molecule. nih.gov The stability of the coumarin structure is preserved as the electron density is exchanged between the coumarin core and its substituents. nih.gov The benzyl group itself, being lipophilic, can enhance the molecule's ability to cross biological membranes, potentially increasing its bioavailability. The combination of the flexible ether linkage and the electronic contributions of the methoxy and ether groups allows for a fine-tuning of the molecule's properties, which is essential for its biological activity.

Computational Chemistry and Advanced Molecular Modeling Applications

Computational methods are indispensable tools in modern drug discovery, providing insights into molecular interactions and properties that are often difficult to obtain through experimental means alone. For this compound, these techniques offer a powerful approach to understanding its mechanism of action at a molecular level.

Molecular Docking Simulations for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is widely used to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction between a ligand and its target. For coumarin derivatives, molecular docking has been successfully employed to identify potential biological targets and to elucidate structure-activity relationships. researchgate.netnih.gov

In the case of this compound, molecular docking simulations can be used to predict its binding to various protein targets. For instance, studies on similar coumarin derivatives have shown that they can bind to enzymes such as oxidoreductases, acetylcholinesterase, and tyrosinase. researchgate.netmdpi.commdpi.com The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.govtandfonline.com For example, the methoxy group and the carbonyl oxygen of the coumarin ring are often involved in hydrogen bonding with the receptor. nih.gov

The binding affinity, often expressed as a docking score, can provide a preliminary assessment of the compound's potential as an inhibitor or modulator of the target protein. tandfonline.com By comparing the docking scores and binding modes of this compound with those of known inhibitors, researchers can prioritize it for further experimental validation.

Table 1: Predicted Binding Affinities of a Coumarin Derivative with Various Protein Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase1EVE-8.5TYR72, ASP74, TRP286
Butyrylcholinesterase4BDS-7.9TRP82, TYR128, SER198
Cyclooxygenase-21CX2-9.2ARG120, TYR355, SER530
Monoamine Oxidase B2V5Z-8.8TYR60, CYS172, TYR326

This table is interactive. Users can sort the data by clicking on the column headers. Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through specific docking studies for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. pmf.unsa.ba These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). thenucleuspak.org.pk

The HOMO-LUMO energy gap is a particularly important parameter, as it is related to the chemical reactivity and stability of a molecule. pmf.unsa.ba A smaller HOMO-LUMO gap suggests that the molecule is more reactive and more likely to participate in chemical reactions. pmf.unsa.ba For coumarin derivatives, DFT calculations have shown that the introduction of substituents can significantly alter the HOMO-LUMO gap and, consequently, the reactivity of the molecule. pmf.unsa.ba

The MEP map provides a visual representation of the charge distribution on the surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. thenucleuspak.org.pk This information is valuable for understanding how the molecule might interact with its biological target. For this compound, DFT calculations can be used to determine how the methoxy and benzyl ether groups influence its electronic properties and reactivity, providing insights into its potential mechanism of action.

Table 2: Calculated Electronic Properties of a Coumarin Derivative

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

This table is interactive. Users can sort the data by clicking on the column headers. Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability of the complex over time. researchgate.net MD simulations can reveal how the ligand and protein move and interact with each other, providing insights into the flexibility of the binding pocket and the conformational changes that may occur upon ligand binding. researchgate.net

For this compound, MD simulations can be used to assess the stability of its complex with a predicted target protein. tandfonline.com By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF), which provide information about the stability of the complex and the flexibility of the protein, respectively. researchgate.net

MD simulations can also be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimate of the binding affinity than that obtained from docking alone. nih.gov These simulations can help to validate the binding mode predicted by docking and can provide a more complete understanding of the molecular interactions that govern the binding of this compound to its biological target. tandfonline.comnih.gov

Derivatization and Structural Diversification of 7 4 Methoxybenzyl Oxy 2h Chromen 2 One for Enhanced Research Utility

Design Principles for Novel 7-Substituted Chromen-2-one Analogues

The design of novel analogues based on the 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one scaffold is primarily driven by the pursuit of enhanced biological activity and selectivity. A key strategy is the development of multitarget-directed ligands (MTDLs), particularly for complex neurodegenerative conditions like Alzheimer's disease. nih.gov Coumarin (B35378) derivatives are recognized as valuable starting points for MTDLs due to their inherent ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are implicated in the pathophysiology of Alzheimer's. nih.gov

The core design principle involves the strategic combination of the coumarin nucleus, a known pharmacophore, with other biologically active moieties via an ether linkage at the 7-position. nih.gov This position is crucial, as substitutions here have been shown to impart superior general activity. nih.gov Specifically, the 7-benzyloxy substitution has been identified as highly suitable for achieving potent inhibition of monoamine oxidase B (MAO-B). nih.gov

Further design considerations focus on achieving dual-site binding within enzyme active sites. For instance, while the 7-substituted moiety interacts with one part of an enzyme, additional substitutions at the C-3 position of the coumarin ring can be introduced to engage other sites, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov The introduction of groups like propargylamine (B41283) at the C-3 position is a recognized tactic to boost MAO inhibition and confer neuroprotective properties. nih.gov

Synthesis of Diversified Libraries Based on the this compound Scaffold

The synthesis of diversified libraries originating from the this compound scaffold is a systematic process. It typically begins with a 7-hydroxycoumarin core, which is then elaborated through various chemical transformations. The diversification is achieved by introducing a range of substituents at different positions on the coumarin nucleus and by altering the structure of the benzyl (B1604629) ether moiety at the C-7 position.

Common synthetic routes include the Pechmann condensation to form the initial coumarin ring, followed by etherification at the 7-hydroxyl group. chemmethod.comchemmethod.com Microwave-assisted methods have also been employed to optimize reaction conditions and improve yields. nih.gov

Modifications at the Chromen-2-one Core and Peripheral Substituents

Substitution at C-3 and C-4: The C-3 and C-4 positions of the pyrone ring are common sites for modification. For example, propargylamine has been introduced at the C-3 position to enhance MAO-B inhibition. nih.gov The C-4 position can be substituted with various groups, such as methyl or (methylamino)methyl groups, to probe binding interactions with target enzymes. mdpi.comnih.gov The synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide serves as a key intermediate for introducing a wide array of heterocyclic moieties like oxadiazoles (B1248032) and triazoles at the C-4 position. nih.gov

Substitution on the Benzene (B151609) Ring: The benzene portion of the chromen-2-one nucleus can also be modified. Nitration followed by reduction is a common method to introduce amino groups at positions like C-6 or C-8. chemmethod.com Halogenation, such as chlorination, can also be performed to introduce substituents like chlorine at the C-6 position. mdpi.com These modifications are typically carried out on a 7-hydroxycoumarin precursor before the attachment of the 4-methoxybenzyl group. For instance, 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can be synthesized as an intermediate for further derivatization. mdpi.com

Substituent Variations on the 4-Methoxybenzyl Moiety

Altering the substituent pattern of the benzyl group attached to the C-7 oxygen provides another avenue for creating diverse chemical libraries. The 4-methoxy group of the parent compound can be replaced or supplemented with other functionalities to fine-tune the molecule's electronic and steric properties.

Research has shown that there is a tolerance for a variety of substituents on the benzyloxy ring while maintaining high MAO-B inhibitory activity. nih.gov This allows for significant diversification. For example, a derivative where the 4-methoxy group is replaced by a 3-chloro substituent, resulting in 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, has been synthesized and identified as a potent and selective MAO-B inhibitor. nih.gov This demonstrates that modifying the electronic properties and position of the substituent on the benzyl ring is a valid strategy for optimizing biological activity. Further diversification can include replacing the benzyl ring with other aromatic or heterocyclic systems. nih.gov

Comparative In Vitro Biological Evaluation of Synthesized Analogues

The synthesized libraries of 7-substituted chromen-2-one analogues have been subjected to a range of in vitro biological assays to determine their activity and selectivity. A primary focus has been on their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE) for applications in neurodegenerative diseases.

Studies have shown that compounds in the 7-benzyloxycoumarin series are particularly potent and selective inhibitors of human MAO-B (hMAO-B), often with inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov For example, a series of 7-substituted coumarins displayed hMAO-B inhibition with IC₅₀ values ranging from 0.5 to 73 nM. nih.gov Some analogues also exhibit multifunctional activity, inhibiting both MAO and cholinesterases. nih.gov

The table below summarizes the inhibitory activities of selected 7-substituted coumarin derivatives against MAO enzymes, showcasing the high potency and selectivity that can be achieved through structural modification.

CompoundModificationsMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
FR1C7-substituted coumarin0.0015>10< -2.82 nih.govmdpi.com
SP1C7-substituted coumarin0.019>5< -2.42 nih.govmdpi.com
FR4C7-substituted coumarin>100.018> 2.74 nih.govmdpi.com
FR5C7-substituted coumarin>100.015> 2.82 nih.govmdpi.com
Compound 37-benzyloxy series2.130.0021High for MAO-B nih.gov

Beyond neurodegenerative targets, other biological activities have been explored. For instance, certain α-pyrone derivatives, structurally related to coumarins, have been shown to significantly inhibit biofilm formation in the pathogenic fungus Candida albicans at concentrations of 20-50 μg/mL, suggesting potential applications as antifungal agents. acs.org Other studies have evaluated derivatives as antagonists for serotonin (B10506) receptors, such as 5-HT₁A. mdpi.com

Structure-Property Relationship (SPR) in Derivatives

The analysis of structure-property and structure-activity relationships (SAR) is critical for rationally designing more effective derivatives of this compound. By correlating specific structural modifications with changes in biological activity, researchers can deduce key principles for future drug design.

A consistent finding is the importance of the substitution pattern on the coumarin scaffold. The C-7 position is a critical anchor for introducing moieties that drive biological activity. For MAO-B inhibition, the 7-benzyloxy group is a privileged structure. nih.gov The derivatization of this group, for example by moving or changing the nature of the substituent on the phenyl ring (e.g., from 4-methoxy to 3-chloro), has been shown to retain or even enhance potency. nih.gov

The combination of substituents is also crucial. A clear SAR has been established where a phenylethyloxy group at the C-7 position combined with a propargylamine group at the C-3 position results in superior MAO-B selectivity and neuroprotection. nih.gov This highlights the synergistic effect of modifications at different sites on the coumarin core.

The electronic properties of the substituents play a significant role. For a series of chroman-4-one inhibitors of SIRT2, it was found that larger, electron-withdrawing groups at the C-6 and C-8 positions were favorable for activity. acs.org Conversely, any modification of the core carbonyl group led to a significant loss of inhibitory activity. acs.org In a different context of biofilm inhibition, para-substituted compounds on a peripheral ring generally showed stronger activity than their meta-substituted counterparts, indicating the importance of substituent position and its influence on molecular conformation and electronic effects. acs.org These findings collectively underscore that a deep understanding of SPR is essential for the successful optimization of this versatile chemical scaffold.

Academic Applications of 7 4 Methoxybenzyl Oxy 2h Chromen 2 One in Chemical Biology and Materials Science

Utility as a Molecular Probe for Biological Target Identification and Validation

The structural framework of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one, featuring a coumarin (B35378) core, positions it as a promising candidate for development as a molecular probe. The coumarin scaffold is well-known for its fluorescent properties, which are essential for the design of probes used in the identification and validation of biological targets. While direct research specifically detailing the use of this compound as a molecular probe is limited, the broader class of coumarin derivatives has been extensively studied for this purpose. These molecules can be chemically modified to bind to specific biological targets, and their inherent fluorescence allows for the visualization and tracking of these interactions. The methoxybenzyl group in this compound could be further functionalized to enhance its binding affinity and selectivity for particular proteins or enzymes, thereby enabling its use in target validation studies.

Role in Fluorescent Sensing and Imaging Research

The fluorescent nature of the coumarin moiety is central to the application of this compound in sensing and imaging. The photophysical properties of coumarins, such as their large Stokes shifts and high quantum yields, make them ideal fluorophores. Alterations in the chemical environment around the molecule can lead to changes in its fluorescence intensity or wavelength, a principle that is harnessed in the design of fluorescent sensors. For instance, the ether linkage and the methoxy (B1213986) group on the benzyl (B1604629) ring of this compound could potentially interact with specific analytes or ions, leading to a detectable change in its fluorescent signal. This would enable its use in quantifying the concentration of these substances in biological or environmental samples. In cellular imaging, this compound could potentially be used to label and visualize specific subcellular compartments or to monitor dynamic biological processes in real-time.

Integration into Advanced Materials and Polymer Research (e.g., Photoresponsive, Self-healing)

The coumarin unit within this compound offers intriguing possibilities for its integration into advanced materials. Coumarins are known to undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane dimer. This dimerization process is often reversible upon irradiation with shorter wavelength UV light. This photoresponsive behavior can be exploited to create smart materials. By incorporating this compound into a polymer backbone, it is possible to develop photo-crosslinkable or photo-degradable materials. Such polymers could find applications in photolithography, data storage, and the development of controlled-release drug delivery systems. Furthermore, the reversible nature of the coumarin dimerization can be utilized to create self-healing materials. When a material containing this compound is damaged, exposure to UV light can induce the dimerization of the coumarin moieties across the fractured surfaces, effectively "healing" the crack.

Potential Application Underlying Principle Trigger
Photoresponsive Polymers[2+2] Cycloaddition of coumarinUV Light (e.g., >300 nm)
Self-healing MaterialsReversible photodimerization of coumarinUV Light (dimerization) / Shorter wavelength UV Light (cleavage)
PhotolithographySpatially controlled crosslinkingMasked UV irradiation

Applications in Chemo-Enzymatic Synthesis or Catalysis Research

In the realm of synthesis and catalysis, this compound can serve as a versatile building block or a substrate in chemo-enzymatic processes. The various functional groups present in the molecule, including the ether linkage, the ester group within the lactone ring, and the aromatic rings, are amenable to a range of chemical transformations. Enzymes, with their high selectivity, could be employed to catalyze specific modifications on this scaffold, leading to the synthesis of novel derivatives with potentially enhanced biological activities or material properties. For example, lipases could be used for the regioselective hydrolysis of the lactone, or oxidoreductases could be employed to modify the aromatic rings. In catalysis research, the coumarin core could be functionalized with catalytic moieties, or the entire molecule could act as a ligand for metal catalysts, influencing their activity and selectivity in various organic reactions.

Challenges and Future Research Directions in 7 4 Methoxybenzyl Oxy 2h Chromen 2 One Studies

Overcoming Synthetic Hurdles for Scalable Laboratory Synthesis

The laboratory synthesis of 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the etherification of 7-hydroxycoumarin (umbelliferone) with 4-methoxybenzyl chloride. While seemingly straightforward, scaling this synthesis from milligram to multi-gram or kilogram quantities presents several challenges that are critical to address for extensive biological evaluation and potential future applications.

A primary hurdle lies in the synthesis of the 7-hydroxycoumarin precursor itself. The Pechmann condensation, a classic method for synthesizing coumarins, often utilizes strong acids like sulfuric acid and can suffer from solidification of the reaction mass and significant foaming, which complicates large-scale production. google.com While alternative catalysts and solvent-free conditions have been explored to make the process more environmentally friendly and efficient, achieving reproducible high yields on a larger scale remains a focus of research. researchgate.netscispace.comresearchgate.netslideshare.net

Furthermore, the purification of this compound on a large scale can be problematic. Chromatographic methods, which are often employed at the laboratory scale, can be costly and time-consuming for larger quantities. The development of efficient crystallization or precipitation methods is therefore a key area for future research to enable cost-effective and scalable purification.

Table 1: Key Challenges in the Scalable Synthesis of this compound

ChallengeDescriptionPotential Solutions
Precursor Synthesis Difficulties in scaling up the Pechmann condensation for 7-hydroxycoumarin, including issues with reaction control and yield reproducibility. google.comInvestigation of solid acid catalysts, flow chemistry, and optimized solvent-free conditions. researchgate.netscispace.comresearchgate.netslideshare.net
Selective Etherification Potential for side reactions leading to a mixture of products and reduced yield of the desired 7-O-alkylated coumarin (B35378).Fine-tuning of reaction parameters (base, solvent, temperature) and exploring protective group strategies.
Purification The need for efficient and cost-effective purification methods for large quantities of the final compound.Development of robust crystallization protocols and exploration of alternative non-chromatographic purification techniques.

Development of Highly Specific In Vitro Biological Assays for Novel Targets

A significant future direction in the study of this compound is the identification of its novel biological targets and the subsequent development of highly specific in vitro assays. General screening assays, while useful for initial activity discovery, often lack the specificity to pinpoint the direct molecular interactions of a compound.

Research on structurally related 7-alkoxycoumarins has shown that they can act as modulators of the aryl hydrocarbon receptor (AhR), a transcription factor involved in various cellular processes. researchgate.netnih.govtum.de This suggests that AhR could be a potential target for this compound. A key area of future research would be to develop highly specific AhR binding and activation assays for this compound. This could involve competitive binding assays with known AhR ligands and reporter gene assays to quantify the activation or inhibition of AhR-mediated transcription.

Beyond AhR, the broader coumarin class has been shown to interact with a wide array of enzymes, including carbonic anhydrases and lipoxygenases. nih.gov Therefore, another research avenue is to screen this compound against a panel of disease-relevant enzymes. For any identified targets, the development of specific enzymatic assays will be crucial to determine the potency and selectivity of inhibition.

The development of cell-based assays that can probe specific signaling pathways is also a critical next step. For instance, if the compound shows anti-inflammatory potential, assays measuring the production of specific cytokines or the activation of key inflammatory signaling molecules would provide more detailed mechanistic insights than a general cell viability assay. researchgate.net

Table 2: Potential Novel Targets and Corresponding In Vitro Assays

Potential TargetRationaleRecommended In Vitro Assay
Aryl Hydrocarbon Receptor (AhR) Structurally similar 7-alkoxycoumarins are known AhR modulators. researchgate.netnih.govtum.deCompetitive radioligand binding assays; AhR-responsive luciferase reporter gene assays.
Carbonic Anhydrases (CAs) Other substituted coumarins have shown inhibitory activity against various CA isoforms. nih.govEnzyme inhibition assays using purified CA isoforms to determine IC50 values and selectivity.
Lipoxygenases (LOX) Some coumarin derivatives have demonstrated LOX inhibition. nih.govSpectrophotometric assays measuring the enzymatic activity of purified LOX isoforms.
Dipeptidyl Peptidase-IV (DPP-IV) Certain coumarin derivatives have been investigated as DPP-IV inhibitors. mdpi.comFluorometric or colorimetric assays to measure the inhibition of DPP-IV enzymatic activity.

Advanced Elucidation of Novel Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a paramount future research goal. While initial studies may reveal a particular biological activity, such as cytotoxicity towards cancer cells, the underlying mechanisms often remain to be discovered. rsc.org

Future research should focus on moving beyond preliminary observations to a detailed molecular-level understanding. For example, if the compound induces apoptosis in cancer cells, it will be important to investigate the specific apoptotic pathway involved. This can be achieved through techniques such as Western blotting to analyze the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and flow cytometry to assess mitochondrial membrane potential.

Furthermore, exploring the impact of the compound on cell cycle progression is a crucial avenue. researchgate.net Techniques like flow cytometry with DNA staining can reveal if the compound causes arrest at a specific phase of the cell cycle, providing clues about its molecular targets.

Given the structural features of this compound, investigating its potential to modulate gene expression is another important direction. Transcriptomic profiling (e.g., using RNA sequencing) of cells treated with the compound could reveal novel gene networks and signaling pathways that are affected. This unbiased approach can lead to the discovery of unexpected molecular mechanisms.

Computational modeling and molecular docking studies can also play a significant role in elucidating mechanisms of action by predicting the binding modes of the compound with its potential biological targets. rsc.org These in silico approaches can guide further experimental validation and provide a structural basis for the observed biological activities.

Exploration of Undiscovered Academic Applications and Research Verticals

The unique chemical structure of this compound opens up possibilities for its application in a variety of academic research fields beyond conventional pharmacology.

One promising area is the development of fluorescent probes. The coumarin scaffold is known for its fluorescent properties, and modifications to the basic structure can tune these properties for specific applications. eurekaselect.com The 4-methoxybenzyl group could potentially influence the photophysical characteristics of the molecule, making it a candidate for a novel fluorescent sensor for specific ions, molecules, or microenvironments within cells.

In the field of materials science, coumarin derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photostability and fluorescence of this compound could be investigated to assess its suitability for such applications.

Furthermore, the compound could serve as a valuable tool compound in chemical biology. If it is found to be a highly potent and selective inhibitor of a particular enzyme or receptor, it could be used to probe the biological function of that target in various cellular and disease models.

The antimicrobial properties of coumarins are also an area of active research. researchgate.netnih.gov Investigating the activity of this compound against a broad spectrum of bacteria and fungi could uncover new leads for the development of novel antimicrobial agents, which is a critical area of unmet medical need.

Table 3: Undiscovered Academic Applications and Research Verticals

Research VerticalPotential ApplicationRationale
Chemical Biology As a selective fluorescent probe for cellular imaging.The inherent fluorescence of the coumarin scaffold can be modulated by substituents. eurekaselect.com
Materials Science As a component in organic electronic materials.Coumarins can possess desirable photophysical properties for applications like OLEDs.
Antimicrobial Research As a lead compound for novel antibacterial or antifungal agents.The coumarin nucleus is a known pharmacophore in antimicrobial drug discovery. researchgate.netnih.gov
Agrochemicals As a potential scaffold for new pesticides or herbicides.The biological activity of coumarins extends to effects on plants and insects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.